molecular formula C17H18BrNO2 B13480604 N-Boc-2-bromo-N-phenylaniline

N-Boc-2-bromo-N-phenylaniline

Cat. No.: B13480604
M. Wt: 348.2 g/mol
InChI Key: NGOMAGQXFBFDGT-UHFFFAOYSA-N
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Description

N-Boc-2-bromo-N-phenylaniline is a specialized chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features two key functional groups: a Boc-protected aniline and an aromatic bromine on the ortho position. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, serving as a robust yet readily removable protecting group for amines, ensuring compatibility with a wide range of reaction conditions . The primary value of this reagent lies in its versatility as a synthetic intermediate. The aromatic bromine atom is an excellent handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings, allowing for the introduction of diverse carbon- and nitrogen-based substituents . Concurrently, the Boc group can be cleanly deprotected under mild acidic conditions to reveal the free aniline, which can be further derivatized or incorporated into more complex molecular architectures . While specific biological data for this compound is not available, anilines and their protected derivatives are fundamental scaffolds in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The structural features of this compound make it a valuable intermediate for medicinal chemistry programs, particularly in the synthesis of compounds for screening and structure-activity relationship (SAR) studies. Researchers are advised to handle this material in accordance with laboratory safety protocols. This product is intended for research and manufacturing purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

tert-butyl N-(2-bromophenyl)-N-phenylcarbamate

InChI

InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)18/h4-12H,1-3H3

InChI Key

NGOMAGQXFBFDGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2Br

Origin of Product

United States

Advanced Synthetic Methodologies for Stereoisomeric Control

Atropisomerism in N-Aryl Aniline (B41778) Derivatives

The introduction of substituents at the positions ortho to the nitrogen atom on either or both aromatic rings of the N-phenylaniline scaffold can create sufficient steric hindrance to restrict free rotation. For instance, replacing the hydrogens at the 2' and 6' positions of the phenyl ring with bulky groups like tert-butyl or iodo would significantly raise the rotational barrier. The presence of the N-Boc group also contributes to the steric bulk around the nitrogen atom, influencing the conformational stability. Current time information in Bangalore, IN.

Studies on heavily substituted diarylamines have shown that with sufficient steric hindrance, these molecules can be resolved into stable, atropisomeric enantiomers. researchgate.netnih.gov The configurational stability of these atropisomers is a critical factor, and it is influenced by the size and electronic nature of the ortho-substituents.

Strategies for Asymmetric Synthesis

The synthesis of specific atropisomeric enantiomers of N-aryl anilines requires advanced asymmetric methodologies. These strategies aim to control the orientation of the aryl rings during the crucial C-N bond formation step.

Substrate-Controlled Synthesis: A chiral auxiliary can be incorporated into one of the starting materials. The inherent chirality of the auxiliary directs the C-N bond formation to favor one atropisomer over the other. Subsequent removal of the auxiliary group yields the enantiomerically enriched diarylamine.

Catalyst-Controlled Synthesis: A more elegant and efficient approach involves the use of a chiral catalyst. In a Buchwald-Hartwig reaction, for example, employing a chiral phosphine (B1218219) ligand in conjunction with the palladium catalyst can induce asymmetry. The chiral environment created by the ligand-metal complex differentiates between the two transition states leading to the different atropisomers, resulting in one being formed preferentially. Chiral-at-metal rhodium catalysts have also been developed for the highly atroposelective synthesis of N-arylpyrroles, a principle that can be extended to other N-aryl systems. researchgate.net

Biocatalysis: Enzymes offer a powerful tool for stereoselective synthesis. Biocatalytic amination reactions, sometimes combined with chemocatalytic methods like the Buchwald-Hartwig N-arylation in one-pot procedures, can produce chiral N-arylamines with high enantiomeric excess. sci-hub.se

The development of these advanced methodologies is crucial for accessing single enantiomers of atropisomeric diarylamines, which are of growing interest in materials science and medicinal chemistry.

Reactivity and Mechanistic Investigations of N Boc 2 Bromo N Phenylaniline

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in N-Boc-2-bromo-N-phenylaniline is a prime site for transition metal-catalyzed cross-coupling reactions and metal-halogen exchange. These reactions leverage the reactivity of the C(sp²)-Br bond to form new carbon-carbon and carbon-nitrogen bonds, or to generate a nucleophilic arylmetal species.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing biaryl systems and introducing alkynyl or alkyl groups onto an aromatic ring. The this compound substrate is well-suited for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a new C-C bond. nih.gov The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acid derivatives. nih.gov For substrates like this compound, a typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.govmdpi.com A base, such as K₃PO₄ or Na₂CO₃, is essential for the activation of the organoboron species. mdpi.commdpi.com The N-Boc group is stable under these conditions and its steric bulk can influence the preferred conformation of the substrate during the catalytic cycle. While direct studies on this compound are not prevalent, conditions developed for unprotected ortho-bromoanilines, which require robust catalysts to overcome the challenges posed by the free amine, demonstrate the feasibility of such couplings. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle where the palladium species activates the aryl bromide, and the copper(I) salt facilitates the formation of a copper acetylide intermediate. libretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for synthesizing molecules where copper contamination is a concern. nih.govnih.gov The reaction conditions are generally mild enough to be compatible with the N-Boc protecting group. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of this method is the high reactivity and functional group tolerance of organozinc compounds. wikipedia.org The organozinc reagent can be prepared from a corresponding organolithium or Grignard reagent, or directly from an alkyl or aryl halide. For a substrate like this compound, Negishi coupling could be used to introduce various alkyl, vinyl, or aryl groups. nih.gov The catalyst of choice is often a palladium(0) complex with phosphine ligands, such as Pd(PPh₃)₄. wikipedia.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides
Coupling ReactionAryl Bromide PartnerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Suzuki 2-Bromoaniline (B46623) derivativePhenylboronic acidPd(OAc)₂ / CataCXium AK₃PO₄2-MeTHF100~91
Sonogashira 2-BromoanilinePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPAcetonitrilertHigh
Negishi Z-1-Bromooct-1-enen-Decylzinc iodidePdCl₂(PPh₃)₂ / TMEDA-THF60High

Note: This table presents illustrative conditions from related systems to demonstrate typical parameters for each reaction type.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, specifically in the synthesis of arylamines from aryl halides. acsgcipr.org For this compound, this reaction provides a route to introduce a third nitrogen-linked substituent, leading to complex triarylamine or N-aryl diamine structures after deprotection.

The reaction involves the coupling of the aryl bromide with a secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. acsgcipr.orgnih.gov Modern catalyst systems often employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. sci-hub.semdpi.com The choice of base is critical, with alkali metal alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used. nih.gov The N-Boc group is generally stable under these basic conditions, allowing for selective functionalization at the C-Br bond. Studies on the coupling of various aryl halides with secondary amines have shown that catalyst systems like Pd(OAc)₂/RuPhos are highly effective, even under solvent-free conditions. sci-hub.se

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines
Amine PartnerPalladium PrecatalystLigandBaseSolventTemp. (°C)
Diphenylamine (B1679370)Pd(OAc)₂RuPhosNaOtBuToluene or None110
Morpholine[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100
N-MethylanilinePd(OAc)₂RuPhosNaOtBuNone110
Carbazole (B46965)[Pd(allyl)Cl]₂TrixiePhosLiOtBuToluene100

Note: This table lists common catalyst components and conditions for the Buchwald-Hartwig amination of aryl bromides, which are applicable to the target substrate.

Metal-halogen exchange is a powerful method for converting the relatively unreactive aryl bromide into a highly nucleophilic organometallic species. harvard.edu This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to prevent side reactions. harvard.eduuni-regensburg.de

For this compound, treatment with n-BuLi would result in a rapid exchange of bromine for lithium, generating an aryllithium intermediate. This potent nucleophile can then be trapped with a wide variety of electrophiles to introduce new functional groups. The low temperatures (typically -78 °C or below) required for the exchange are crucial to maintain the integrity of other functional groups, including the N-Boc group. nih.gov The presence of the N-Boc group and the adjacent phenyl ring may influence the stability and reactivity of the resulting aryllithium species. uni-regensburg.de

Table 3: Metal-Halogen Exchange and Subsequent Functionalization
ReagentConditionsIntermediateElectrophileProduct Type
n-BuLiTHF or Et₂O, -78 °CAryllithiumD₂ODeutero-aniline
n-BuLiTHF or Et₂O, -78 °CAryllithiumBenzaldehydeBenzylic alcohol
n-BuLiTHF or Et₂O, -78 °CAryllithiumDMFFormyl-aniline
i-PrMgCl / n-BuLiTHF, -20 to 0 °CArylmagnesiateCO₂ then H⁺Benzoic acid

Note: This table illustrates the general principle of forming an organometallic intermediate from an aryl bromide and trapping it with various electrophiles.

Reactivity of the N-Boc Protecting Group

The N-Boc group serves as a robust protecting group for the aniline (B41778) nitrogen, rendering it less nucleophilic and basic. This allows for selective reactions at other sites of the molecule, such as the aryl bromide. The removal of the Boc group is a critical step to unmask the aniline functionality for further elaboration.

The cleavage of the N-Boc group is most commonly achieved under acidic conditions due to its lability towards acid and stability towards bases and many nucleophiles. nih.gov

Acidolysis: Strong acids readily cleave the Boc group. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), is frequently used for this purpose. nih.gov Anhydrous hydrogen chloride (HCl) in a non-protic solvent such as dioxane or ethyl acetate is another common method. nih.gov The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by forming isobutylene (B52900). acsgcipr.org

Lewis Acid Catalysis: A variety of Lewis acids can also effect the deprotection of N-Boc groups, sometimes under milder conditions than strong protic acids. acsgcipr.org Reagents such as iron(III) chloride (FeCl₃), zinc bromide (ZnBr₂), or tin(IV) chloride (SnCl₄) can coordinate to the carbonyl oxygen, facilitating cleavage in a manner analogous to protonation. acsgcipr.orgsemanticscholar.org These methods can offer alternative selectivity, which may be beneficial if other acid-sensitive functional groups are present in the molecule. acsgcipr.org A mild method using oxalyl chloride in methanol (B129727) has been shown to be effective for deprotecting N-Boc protected anilines that contain electron-withdrawing groups, such as a bromine atom. nih.govrsc.org

Table 4: Common Methods for N-Boc Deprotection
Reagent(s)SolventTemp. (°C)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to rtCommon, fast, and efficient.
HCl (4M solution)1,4-Dioxane0 to rtYields the hydrochloride salt.
Iron(III) Chloride (FeCl₃)AcetonitrilertCatalytic Lewis acid method. semanticscholar.org
Oxalyl ChlorideMethanolrtMild conditions, suitable for electron-deficient anilines. nih.gov

Upon removal of the N-Boc group, the parent compound, 2-bromo-N-phenylaniline, is revealed. The unmasked N-H functionality restores the nucleophilic and basic character of the secondary aniline. This allows for a new set of chemical transformations, distinct from those possible on the protected precursor.

The deprotected aniline can undergo a variety of reactions typical for secondary arylamines:

N-Alkylation or N-Arylation: The N-H bond can be functionalized via reaction with alkyl halides or through another Buchwald-Hartwig amination reaction with a different aryl halide, leading to the synthesis of unsymmetrical triarylamines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Directed Ortho-Metalation: The N-H proton can be removed by a strong base to form an amide anion, which can direct lithiation to the ortho-position of the adjacent phenyl ring, enabling further functionalization at that site.

The ability to selectively deprotect the N-Boc group is therefore a key strategic element, enabling the synthesis of complex, multi-substituted diphenylamine structures by sequentially addressing the reactivity of the aryl bromide and the aniline nitrogen.

Influence of Boc Group on Aromatic Ring Reactivity (e.g., Electrophilic Aromatic Substitution)

The tert-butoxycarbonyl (Boc) group, while primarily installed to protect the nitrogen atom, exerts a significant electronic influence on the two aromatic rings of this compound, thereby modulating their reactivity in electrophilic aromatic substitution (EAS) reactions. The nitrogen atom, directly attached to both phenyl rings, possesses a lone pair of electrons that can be delocalized into the aromatic π-systems. This electron donation generally activates the rings towards electrophilic attack, making them more nucleophilic than benzene itself. Such substituents are typically ortho- and para-directing. wikipedia.orglibretexts.org

The directing effect of the N-Boc-phenylamino substituent is a balance of these opposing electronic factors. While the nitrogen lone pair directs electrophilic attack to the ortho and para positions of both rings, the deactivating nature of the Boc group makes the substitution less facile. In the case of this compound, there are two phenyl rings that can undergo electrophilic substitution.

Ring A (the one bearing the bromine atom): The bromine atom is a deactivating but ortho-, para-directing group. libretexts.org The N-Boc-phenylamino group is also ortho-, para-directing. Therefore, electrophilic attack would be directed to the positions ortho and para to the nitrogen and ortho and para to the bromine. The steric hindrance from the bulky Boc group and the other phenyl ring might influence the regioselectivity, favoring the less hindered positions.

Ring B (the unsubstituted phenyl ring): This ring is activated by the nitrogen lone pair (though attenuated by the Boc group) and would be expected to undergo electrophilic substitution at the ortho and para positions relative to the nitrogen atom.

Intramolecular Cyclization and Annulation Reactions Initiated by Reactive Sites

The presence of a bromine atom at the 2-position of one of the phenyl rings in this compound provides a reactive handle for intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are powerful tools in organic synthesis for the construction of complex polycyclic molecules.

A prominent application of this compound and its analogues is in the synthesis of carbazoles, a class of nitrogen-containing tricyclic heterocycles with important applications in materials science and medicinal chemistry. intelmarketresearch.com The formation of the carbazole core from this compound involves an intramolecular C-C bond formation between the two phenyl rings. This transformation can be achieved through various transition-metal-catalyzed reactions, most notably palladium-catalyzed intramolecular C-H arylation.

In a typical palladium-catalyzed intramolecular C-H arylation, a palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the brominated phenyl ring. The resulting arylpalladium(II) intermediate can then undergo an intramolecular C-H activation/arylation step with the adjacent phenyl ring, forming the new C-C bond and regenerating the palladium catalyst. The Boc group plays a crucial role in this process, as the nitrogen atom can act as a directing group, facilitating the C-H activation at the ortho position of the other phenyl ring.

A hypothetical reaction scheme for the palladium-catalyzed intramolecular cyclization of this compound to N-Boc-carbazole is presented below:

Table 1: Hypothetical Reaction Conditions for Intramolecular Cyclization to N-Boc-Carbazole

Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ P(t-Bu)₃ K₂CO₃ Toluene 110 75-90 (estimated)

Note: The yields are estimated based on similar reactions reported in the literature for related substrates.

Beyond the formation of nitrogen heterocycles, the reactive sites in this compound can potentially be exploited to construct carbocyclic ring systems through radical or anionic intermediates.

Radical Cyclization:

Radical cyclizations are powerful methods for forming five- and six-membered rings. wikipedia.org In the case of this compound, the generation of an aryl radical at the position of the bromine atom could initiate an intramolecular cyclization onto the other phenyl ring. This aryl radical can be generated using various methods, such as treatment with a radical initiator like AIBN in the presence of a tin hydride, or through photoredox catalysis. nih.govnih.gov

The 6-endo-trig cyclization of the aryl radical onto the adjacent phenyl ring would lead to a spirocyclic intermediate, which could then rearrange to form a fluorene derivative. However, such a pathway is generally less favored than 5-exo-trig cyclizations. A more plausible radical pathway might involve a tandem reaction where the initially formed aryl radical is trapped by an external reagent before any intramolecular reaction occurs.

Anionic Cyclization:

Anionic cyclization pathways could also be envisioned. Deprotonation of one of the aromatic C-H bonds, likely ortho to the nitrogen on the unsubstituted ring, could generate a carbanion. However, directing this nucleophile to displace the intramolecular bromine atom would be challenging due to the unfavorable geometry for an intramolecular nucleophilic aromatic substitution (SNA) reaction.

A more likely anionic pathway would involve a metal-halogen exchange to generate an organometallic intermediate, which could then undergo an intramolecular coupling. For instance, treatment with a strong base like n-butyllithium could lead to a lithium-halogen exchange, generating an aryllithium species. This nucleophilic carbon could then, in principle, attack the other aromatic ring. However, controlling the regioselectivity of such a reaction would be difficult.

While these radical and anionic pathways are mechanistically plausible, their successful application for the synthesis of carbocyclic systems from this compound would require careful optimization of reaction conditions to favor the desired cyclization pathway over competing side reactions.

Catalytic Systems for Synthetic Transformations of N Boc 2 Bromo N Phenylaniline

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most widely explored approach for the synthesis of carbazoles from precursors like N-Boc-2-bromo-N-phenylaniline. Palladium, copper, and nickel complexes are the most prominent catalysts employed in these transformations.

Palladium-Based Catalysts (e.g., Pd(0), Pd(II) complexes with phosphine (B1218219) or N-heterocyclic carbene ligands)

Palladium catalysis is a powerful tool for the intramolecular cyclization of this compound. The reaction can proceed through different mechanisms, including a C-N bond formation pathway that is mechanistically related to the Buchwald-Hartwig amination, or a tandem C-H functionalization and C-N bond formation sequence. nih.gov

The choice of ligand is crucial for the success of these reactions. Bulky and electron-rich phosphine ligands, such as biarylphosphines (e.g., SPhos, XPhos), are often effective in promoting the catalytic cycle. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as superior ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and the stability they impart to the catalytic species. biolmolchem.com

A key challenge in the cyclization of this compound is the potential cleavage of the Boc (tert-butoxycarbonyl) protecting group under the reaction conditions, which can inhibit the palladium-catalyzed transformation. nih.gov Therefore, careful optimization of the reaction parameters, including the catalyst, ligand, base, and solvent, is necessary to achieve high yields of the desired N-Boc-carbazole.

For instance, a palladium-catalyzed reaction sequence involving an intermolecular amination followed by an intramolecular direct arylation has been used for the synthesis of functionalized carbazoles. nih.gov While not directly using this compound, these methods establish the utility of palladium catalysts like Pd(OAc)₂ with phosphine ligands for the crucial C-N bond formation.

Table 1. Palladium-Catalyzed Intramolecular Cyclization of a 2-halo-N-aryl Amine Derivative.
CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (5 mol%)Xantphos (10 mol%)Cs₂CO₃p-xylene125Up to 71
Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)NaOt-BuToluene110Variable

Copper-Mediated Coupling Reactions (e.g., Ullmann-type)

Copper-mediated intramolecular C-N bond formation, commonly known as the Ullmann condensation, is a classical and cost-effective method for the synthesis of carbazoles. nih.gov This reaction typically involves a copper(I) catalyst and often requires high temperatures. However, the development of various ligands has allowed for milder reaction conditions.

Diamine ligands have been shown to be effective in promoting copper-catalyzed C-N coupling reactions. rsc.org The mechanism is believed to involve the formation of a copper(I) amide intermediate, which then undergoes intramolecular oxidative addition to the aryl bromide, followed by reductive elimination to form the carbazole (B46965) ring.

While versatile, the applicability of Ullmann-type reactions can be substrate-dependent. For example, in some copper-catalyzed vinylation reactions, N-Boc protected amines have been found to be unsuitable substrates. rsc.org Therefore, the successful intramolecular cyclization of this compound via an Ullmann-type reaction would likely require careful selection of the copper source, ligand, and reaction conditions to avoid decomposition of the starting material or cleavage of the Boc group. Recent developments have focused on creating more efficient catalytic systems, including the use of copper nanoclusters that can operate under visible-light irradiation at room temperature for certain C-N couplings. organic-chemistry.org

Table 2. Copper-Catalyzed Intramolecular Ullmann Condensation for Heterocycle Synthesis.
Copper SourceLigandBaseSolventTemperature (°C)Yield (%)
CuI1,10-Phenanthroline (B135089)K₂CO₃DMF120Good to Excellent
Cu₂ODiamineCs₂CO₃Dioxane110Moderate to Good

This table presents generalized conditions for intramolecular copper-catalyzed C-N bond formations leading to heterocycles, based on literature for similar substrates. nih.govrsc.org

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions. Nickel-catalyzed intramolecular cyclizations of 2-haloanilines with various coupling partners have been reported to form nitrogen-containing heterocycles like quinolines. organic-chemistry.org These reactions often utilize a Ni(II) precatalyst, such as NiBr₂(dppe), in the presence of a reducing agent like zinc powder to generate the active Ni(0) species. organic-chemistry.org

The mechanism of nickel-catalyzed amination is thought to be similar to that of palladium, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The distinct reactivity of nickel can sometimes offer advantages in terms of substrate scope and reaction conditions. While specific examples of the intramolecular cyclization of this compound using nickel catalysts are not extensively documented, the general principles of nickel-catalyzed C-N bond formation suggest its potential applicability. organic-chemistry.orgrsc.org Recent reviews have highlighted the progress in nickel-catalyzed reactions for the synthesis of carbazole derivatives. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, making it an attractive approach from an industrial and environmental perspective.

Supported Metal Catalysts for Hydrogenation or Coupling

Supported metal nanoparticles, particularly palladium, have been developed for various coupling reactions. These catalysts typically consist of metal nanoparticles dispersed on a solid support such as activated carbon, metal-organic frameworks (MOFs), or polymers.

For carbazole synthesis, a magnetically recoverable palladium nanocatalyst supported on biochar has been shown to be effective in a tandem reaction sequence. organic-chemistry.org This system allows for easy separation of the catalyst using an external magnet. Similarly, palladium nanoparticles supported on a carbazole-functionalized mesoporous organic polymer have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions, indicating the potential for such supported systems in other palladium-catalyzed transformations. beilstein-journals.org

In the context of this compound, a supported palladium catalyst could facilitate the intramolecular cyclization. The reaction would proceed on the surface of the catalyst, and upon completion, the catalyst could be filtered off and reused. Another potential application is the hydrogenation of the resulting carbazole product using catalysts like palladium on carbon (Pd/C) to yield tetrahydrocarbazoles, which are also valuable chemical intermediates. nih.gov

Organocatalytic Systems for Specific Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. However, for the specific transformation of this compound to N-Boc-carbazole via intramolecular C-N or C-C bond formation, there is a notable lack of literature precedent.

The formation of the carbazole ring from a 2-halodiphenylamine precursor typically requires the activation of a C-X or C-H bond, a process that is exceptionally well-suited for transition metal catalysts. Organocatalysts generally excel in other types of transformations, such as asymmetric synthesis, conjugate additions, and aldol (B89426) reactions. While some organocatalytic C-H amination reactions have been reported, they typically involve different substrate classes and activation modes not directly applicable to this specific intramolecular cyclization. nih.gov The development of an organocatalytic system for this transformation remains a challenging but potentially rewarding area for future research.

Advanced Spectroscopic and Spectrometric Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for structural confirmation)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-Boc-2-bromo-N-phenylaniline in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-bromophenyl and the phenyl rings. The protons on the phenyl ring attached to the nitrogen would typically appear as a complex multiplet, while the protons on the brominated ring would show splitting patterns dictated by their positions relative to the bromine atom and the bulky N-Boc-phenyl group. A characteristic singlet corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group would be observed in the upfield region (typically around 1.5 ppm).

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. This includes distinct resonances for the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm). The aromatic region would display signals for all carbon atoms in the phenyl rings, with the carbon atom bonded to bromine showing a characteristic lower-field shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is based on computational predictions and data from analogous structures, as specific experimental data is not available.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Boc-CH₃~1.4 - 1.5 (s, 9H)~28.3
Boc-C(CH₃)₃-~81.0
Boc-C=O-~153.5
Aromatic-H~7.1 - 7.8 (m)-
Aromatic-C-~120 - 145
Aromatic C-Br-~115 - 125

This is an interactive data table. You can sort and filter the data as needed.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy is essential for identifying the functional groups present in this compound and studying its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would provide clear evidence of the key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching of the Boc protecting group is expected in the region of 1700-1730 cm⁻¹. The C-N stretching vibrations of the carbamate (B1207046) and the tertiary amine would appear in the 1200-1300 cm⁻¹ range. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would generate signals between 1450 and 1600 cm⁻¹. The C-Br stretching vibration typically appears at lower wavenumbers, often in the 500-650 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum, which can be useful for conformational analysis. The C-Br stretch is also typically Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Carbonyl (C=O)Stretch1700 - 1730
Aromatic C=CStretch1450 - 1600
Carbamate C-NStretch1200 - 1300
Aryl C-BrStretch500 - 650

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High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and for gaining structural insights through fragmentation analysis.

Precise Mass Determination: Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm). This allows for the unambiguous determination of the molecular formula (C₁₇H₁₈BrNO₂). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da ([M]+ and [M+2]+), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways of the molecule. Key fragmentation events would likely include the loss of the tert-butyl group (-57 Da) or isobutylene (B52900) (-56 Da) from the Boc protecting group, followed by the loss of carbon dioxide (-44 Da) to yield the 2-bromo-N-phenylaniline radical cation. Cleavage of the C-Br bond or fragmentation of the aromatic rings would also be expected under higher energy conditions.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Assessment (if chiral derivatives are synthesized)

This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy. However, if synthetic routes produce chiral derivatives, for instance, through the introduction of a stereocenter or by inducing atropisomerism (chirality arising from hindered rotation around a single bond), then techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to its electronic transitions. This provides a unique fingerprint of the molecule's absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. It is another method to characterize chiral molecules and can be used in conjunction with CD to assign the absolute stereochemistry.

Should chiral variants of this compound be synthesized, these techniques would be indispensable for confirming enantiomeric purity and assigning the absolute configuration of the stereoisomers.

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there are currently no specific theoretical and computational chemistry studies published for the compound this compound. Consequently, detailed research findings and data tables for the requested analyses are not available.

The specified outline requires an in-depth examination of this particular molecule through various computational methods. However, the scientific community has not yet published research pertaining to:

Theoretical and Computational Chemistry Studies

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies:There are no QSPR models that have been developed or validated using N-Boc-2-bromo-N-phenylaniline to predict its physicochemical or biological properties.

Due to the absence of specific research on this compound in these areas of computational chemistry, it is not possible to generate the detailed and informative article as requested under the provided outline.

Applications in Advanced Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles and Polycyclic Aromatic Compounds

The strategic placement of the bromine atom and the Boc-protected amine in N-Boc-2-bromo-N-phenylaniline makes it an excellent substrate for intramolecular cyclization reactions, particularly for the synthesis of carbazoles and phenanthridinones, which are core structures in many biologically active compounds and functional materials.

Palladium-catalyzed intramolecular C-H arylation is a prominent strategy for the synthesis of these heterocycles. This reaction typically involves the formation of a carbon-carbon or carbon-nitrogen bond through the activation of a C-H bond, often on an aromatic ring. In the case of this compound derivatives, the palladium catalyst facilitates the intramolecular coupling between the bromine-bearing ring and a C-H bond on the adjacent phenyl ring.

Synthesis of Carbazoles:

The carbazole (B46965) framework is a key structural motif in numerous natural products and pharmaceuticals. The synthesis of carbazoles from this compound can be achieved through a palladium-catalyzed intramolecular C-H functionalization followed by C-N bond formation. While direct cyclization of this compound itself to form N-Boc-carbazole can be challenging, its derivatives are effective precursors. For instance, related N-substituted aminobiphenyls are readily cyclized to form N-substituted carbazoles. The Boc group in this compound can be replaced with other protecting groups more amenable to specific cyclization conditions if necessary.

A general approach involves the palladium-catalyzed intramolecular amination of a 2-halobiphenyl derivative. The reaction proceeds via an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by an intramolecular C-N bond-forming reductive elimination. The use of bulky phosphine (B1218219) ligands is often crucial for the success of these transformations.

Precursor TypeHeterocyclic ProductKey Reaction TypeCatalyst System (Typical)Ref.
N-Substituted 2-aminobiphenylN-Substituted carbazoleIntramolecular C-H aminationPd(OAc)₂ / PPh₃ semanticscholar.org
2'-Bromoacetanilide derivativesN-AcetylcarbazolesTandem C-H functionalization and C-N bond formationPd(OAc)₂ / SPhos

Synthesis of Phenanthridinones:

Phenanthridinones are another important class of nitrogen-containing heterocycles with a wide range of biological activities. This compound serves as an excellent precursor for the synthesis of N-H phenanthridinones through a palladium-catalyzed intramolecular C-H arylation. This one-pot reaction proceeds regioselectively and often without the need for a separate deprotection step, affording the target compounds in high yields. The reaction is tolerant of a variety of functional groups, making it a versatile method for the synthesis of substituted phenanthridinones.

SubstrateProductCatalyst SystemKey Features
2-halo-N-Boc-N-arylbenzamidesN-H phenanthridinonesPd(t-Bu₃P)₂ / KOAcOne-pot cyclization and deprotection, broad substrate scope. nih.gov

Precursor for Advanced Ligands in Organometallic Chemistry

The diphenylamine (B1679370) scaffold, which forms the core of this compound, is a common structural motif in a variety of ligands for organometallic chemistry. The presence of the bromine atom and the protected amine allows for sequential and site-selective functionalization to introduce phosphorus or other coordinating groups, leading to the formation of bidentate or multidentate ligands. These ligands are crucial for the performance of transition metal catalysts used in a wide range of chemical transformations.

A plausible synthetic route to advanced phosphine ligands from this compound involves an initial phosphination reaction at the bromine-substituted position. This can be achieved through a palladium- or nickel-catalyzed cross-coupling reaction with a suitable phosphine source, such as diphenylphosphine. Subsequent modification of the second phenyl ring or the nitrogen atom can then be performed to introduce a second coordinating group, yielding a bidentate ligand.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds and can be employed to introduce further nitrogen-based coordinating moieties. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

Ligand TypeSynthetic StrategyKey ReactionsPotential Applications
Bidentate Phosphine LigandsSequential functionalization of the diphenylamine scaffoldPalladium-catalyzed phosphination, Boc deprotection, further functionalizationCross-coupling reactions, hydrogenation, hydroformylation

Intermediate in the Synthesis of Privileged Scaffolds and Chemical Probes

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The phenanthridinone and carbazole cores, which can be efficiently synthesized from this compound, are themselves considered privileged scaffolds due to their prevalence in bioactive natural products and synthetic drugs. For example, phenanthridine (B189435) derivatives have been investigated as anticancer agents and topoisomerase inhibitors.

The versatility of this compound allows for the introduction of various substituents on either of the phenyl rings prior to or after the cyclization step. This enables the generation of libraries of compounds based on these privileged scaffolds for drug discovery screening.

Furthermore, the diphenylamine framework can be elaborated into other privileged structures. For instance, modifications can lead to the synthesis of benzodiazepine (B76468) or indole (B1671886) derivatives, which are well-established privileged scaffolds in medicinal chemistry. nih.gov

In the realm of chemical probes, the diphenylamine scaffold can be functionalized with fluorophores or other reporter groups. The bromine atom in this compound provides a convenient handle for introducing such functionalities through cross-coupling reactions. For instance, coupling with a fluorescent boronic acid derivative via a Suzuki reaction would yield a fluorescently labeled diphenylamine. After deprotection of the Boc group, the resulting secondary amine could be used to link the probe to a biomolecule of interest. The inherent fluorescence of some polycyclic aromatic compounds derived from this precursor can also be exploited for the development of fluorescent probes.

Target Scaffold/ProbeSynthetic ApproachKey Features of Precursor
Phenanthridinone-based kinase inhibitorsIntramolecular palladium-catalyzed C-H arylationFacile cyclization to a known privileged scaffold
Fluorescent Chemical ProbesSuzuki or Sonogashira coupling with fluorescent moietiesReactive bromine atom for functionalization

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby generating molecular diversity in an efficient manner. The N-Boc-protected amine in this compound can participate in isocyanide-based MCRs such as the Ugi and Passerini reactions.

In a potential Ugi four-component reaction, the deprotected 2-bromo-N-phenylaniline (acting as the amine component) could be reacted with an aldehyde or ketone, a carboxylic acid, and an isocyanide. This would lead to the formation of a complex α-acylamino amide product incorporating the 2-bromo-N-phenylaniline scaffold. The presence of the bromine atom in the product offers a handle for further diversification through post-MCR modifications, such as cross-coupling reactions. The use of N-Boc protected amino-phenyl isocyanides in Ugi reactions to generate benzimidazole (B57391) scaffolds has been demonstrated, highlighting the utility of such protected functionalities in MCRs. nih.gov

Similarly, in a Passerini three-component reaction, an aldehyde or ketone could react with a carboxylic acid and an isocyanide derived from the 2-bromo-N-phenylaniline backbone to yield an α-acyloxy carboxamide. The ability to introduce complexity and multiple points of diversity in a single step makes this approach highly valuable in diversity-oriented synthesis for the discovery of new bioactive molecules.

Multi-Component ReactionRole of this compound derivativePotential Product
Ugi ReactionAmine component (after deprotection)α-Acylamino amides with a 2-bromo-N-phenylaniline moiety
Passerini ReactionPotential precursor for one of the three componentsα-Acyloxy carboxamides with a 2-bromo-N-phenylaniline moiety

Future Research Directions and Emerging Methodologies

Development of More Sustainable Synthetic Routes (e.g., Photocatalysis, Electrochemistry)

The pursuit of green and sustainable chemical processes has driven the exploration of photocatalysis and electrochemistry as powerful alternatives to traditional synthetic methods for C-N bond formation. These approaches offer mild reaction conditions, reduced waste generation, and the potential to harness renewable energy sources.

Photocatalysis: Visible-light-mediated photoredox catalysis has emerged as a transformative tool for the synthesis of N-aryl carbamates. Nickel-catalyzed photoredox N-arylation of Boc-amines with aryl bromides represents a promising sustainable route. This methodology employs an iridium-based photosensitizer to drive the catalytic cycle of a nickel complex, enabling the coupling of a wide range of aryl bromides with Boc-protected amines at room temperature. The reaction proceeds via an oxidative addition of the aryl bromide to a Ni(0) species, followed by ligand exchange with the carbamate (B1207046) and reductive elimination to furnish the desired N-aryl carbamate. The scalability and user-friendliness of this method make it an attractive alternative to conventional palladium-catalyzed Buchwald-Hartwig reactions.

Catalyst SystemLight SourceSubstrate ScopeKey Advantages
NiCl₂·glyme / Ir(ppy)₂(bpy)PF₆Blue LEDsElectron-rich, electron-neutral, and electron-deficient aryl bromidesMild reaction conditions, high functional group tolerance, inexpensive catalyst
Ni(II)/PhotocatalystVisible LightAryl iodides and bromidesAvoids toxic phosgene, operates at ambient CO₂ pressure

Electrochemistry: Electrochemical methods offer another avenue for the sustainable synthesis of carbamates. The electrochemical Hofmann rearrangement of aryl carboxamides can generate carbamates on a large scale. In this process, the necessary halogen and base are generated in situ from sodium bromide in methanol (B129727) through electrolysis. This approach is highly atom-economical and avoids the use of stoichiometric hazardous reagents. While not a direct synthesis of N-Boc-2-bromo-N-phenylaniline, the principles of electrochemical carbamate formation could be adapted for its synthesis, for example, through the electrochemical N-arylation of Boc-aniline with 2-bromophenyl derivatives.

Electrochemical MethodKey FeaturesPotential Application
Electrochemical Hofmann RearrangementIn situ generation of halogen and base, scalableIndirect route to carbamates from amides
Electrocatalyzed Three-Component ReactionUtilizes CO₂, amines, and N-alkenylsulfonamidesSynthesis of novel carbamate structures

Chemoenzymatic Approaches to this compound and Its Derivatives

The integration of enzymatic catalysis into synthetic organic chemistry offers unparalleled selectivity and sustainability. Chemoenzymatic strategies for the synthesis and derivatization of this compound are a burgeoning area of research, promising access to enantiomerically pure compounds under mild conditions.

Lipases and Esterases: Lipases are versatile enzymes capable of catalyzing the formation of amide and carbamate bonds. Their promiscuous acyltransferase activity can be exploited for the N-Boc protection of anilines. For instance, the esterase from Pyrobaculum calidifontis (PestE) has been shown to efficiently catalyze the synthesis of carbamates from various amines and carbonates in aqueous media, achieving high yields. wikipedia.org This enzymatic approach could be applied to the Boc-protection of 2-bromo-N-phenylaniline, offering a green alternative to conventional methods that often rely on hazardous reagents and organic solvents.

Transaminases: Transaminases are powerful biocatalysts for the stereoselective synthesis of chiral amines. While the direct synthesis of this compound using transaminases is not straightforward, these enzymes can be employed to generate chiral precursors. For example, a transaminase could be used for the asymmetric amination of a suitable ketone precursor to yield a chiral amine, which can then be arylated and Boc-protected to afford enantiomerically enriched derivatives of this compound. The use of "smart" amine donors, such as lysine, can help drive the reaction equilibrium towards the desired product. researchgate.net

Enzyme ClassApplicationAdvantages
Lipases/EsterasesN-Boc protection of aminesHigh selectivity, mild aqueous conditions, biodegradable catalysts
TransaminasesSynthesis of chiral amine precursorsHigh enantioselectivity, access to non-canonical amino acids

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its role as a synthetic intermediate, this compound possesses latent reactivity that can be harnessed for novel molecular transformations. Future research will likely focus on uncovering and exploiting these unprecedented reactivity patterns.

One notable example of such a transformation is the rearrangement of N-aryl-N-Boc-phosphoramidates to N-Boc-protected o-aminoarylphosphonates. nih.gov This reaction proceeds via a directed ortho-metalation of the N-aryl group, followed by a mit.edusemanticscholar.org-migration of the phosphorus moiety from the nitrogen to the adjacent carbon atom. nih.gov This transformation allows for the introduction of a phosphonate (B1237965) group at the ortho position of an aniline (B41778) derivative, a valuable functionalization in medicinal chemistry. The intramolecular nature of this rearrangement has been confirmed through crossover experiments. nih.gov Applying this methodology to a derivative of this compound could open new avenues for the synthesis of novel phosphonated diarylamines.

Further areas of exploration could include:

Directed C-H Activation: The N-Boc group can act as a directing group for the transition-metal-catalyzed C-H activation of the phenyl rings, enabling the introduction of various functional groups at specific positions.

Deconstructive Functionalization: The cleavage of C-N or C-C bonds within the molecule, followed by the formation of new bonds, could lead to novel molecular scaffolds.

Unconventional Cyclization Reactions: The strategic placement of the bromo and N-Boc groups could facilitate novel intramolecular cyclization reactions to construct complex heterocyclic systems.

TransformationDescriptionPotential Application
mit.edusemanticscholar.org-Phosphorus MigrationDirected ortho-metalation followed by intramolecular rearrangement of a phosphoramidate. nih.govSynthesis of ortho-phosphonated diarylamines. nih.gov
Directed C-H FunctionalizationUtilization of the N-Boc group to direct the selective functionalization of C-H bonds.Late-stage modification of the aromatic core.

Integration into Flow Chemistry Platforms for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a key trend in the chemical industry, offering enhanced safety, efficiency, and scalability. The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.

The Ullmann condensation, a classical method for the formation of the diarylamine core of this compound, can be significantly improved using flow chemistry. The use of commercially available copper tube flow reactors (CTFR) can effect Ullmann condensations without the need for additional metal catalysts or ligands, often with high yields. mit.edu This approach minimizes catalyst contamination and simplifies product purification. The precise control over reaction temperature and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation.

Furthermore, the N-Boc protection step can also be efficiently performed in a continuous flow system. Flow-mediated synthesis of Boc-protected amines has been demonstrated to be a scalable and high-throughput method, providing multigram quantities of product with high productivity. semanticscholar.org

The integration of the Ullmann condensation and the N-Boc protection into a sequential flow process would represent a significant advancement in the scalable and sustainable synthesis of this compound. Such a platform would enable on-demand production and facilitate the rapid synthesis of a library of derivatives for various applications.

Flow Chemistry ApplicationKey Advantages
Ullmann Condensation in Copper Tube Flow ReactorsCatalyst- and ligand-free, high yields, reduced catalyst leaching. mit.edu
Continuous N-Boc ProtectionHigh productivity, scalability, precise control over reaction parameters. semanticscholar.org
Sequential Flow SynthesisIntegrated multi-step synthesis, reduced manual handling, improved safety.

Q & A

Q. How can researchers leverage contradictory literature data on melting points or solubility?

  • Methodological Answer :
  • Meta-Analysis : Compile data from peer-reviewed sources (e.g., NIST, PubChem) and identify outliers.
  • Reproducibility Tests : Repeat measurements under standardized conditions (e.g., DSC for melting points).
  • Error Analysis : Quantify instrumental uncertainty (e.g., ±0.5°C for DSC) and report confidence intervals .

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